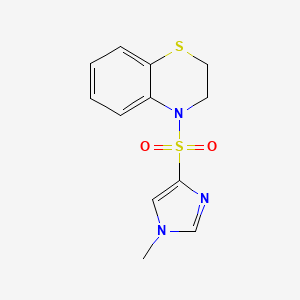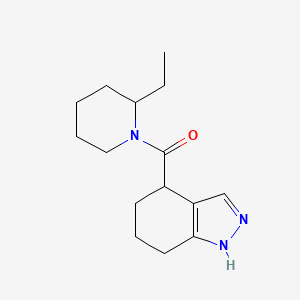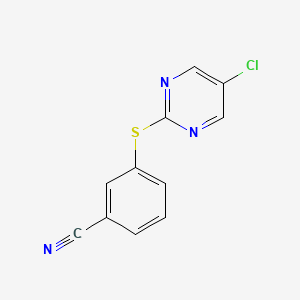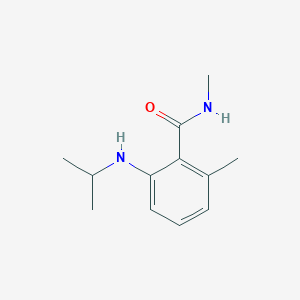
4-(1-Methylimidazol-4-yl)sulfonyl-2,3-dihydro-1,4-benzothiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Methylimidazol-4-yl)sulfonyl-2,3-dihydro-1,4-benzothiazine, commonly known as MRS 2179, is a potent and selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by adenosine diphosphate (ADP) and plays an important role in platelet aggregation and thrombosis. MRS 2179 has been widely used in scientific research to investigate the role of the P2Y1 receptor in various physiological and pathological processes.
作用机制
MRS 2179 is a selective antagonist of the P2Y1 receptor, which means that it binds to the receptor and prevents the activation of the receptor by its natural ligand, 4-(1-Methylimidazol-4-yl)sulfonyl-2,3-dihydro-1,4-benzothiazine. The P2Y1 receptor is coupled to a G protein, which activates a cascade of intracellular signaling pathways that ultimately lead to various physiological responses. By blocking the activation of the P2Y1 receptor, MRS 2179 can inhibit these physiological responses.
Biochemical and Physiological Effects:
MRS 2179 has been shown to have a number of biochemical and physiological effects, depending on the specific experimental conditions. For example, MRS 2179 has been shown to inhibit platelet aggregation and thrombus formation in vitro and in vivo. MRS 2179 has also been shown to inhibit vascular smooth muscle contraction and to promote relaxation of the smooth muscle. In addition, MRS 2179 has been shown to inhibit bone resorption and to promote bone formation. Finally, MRS 2179 has been shown to inhibit insulin secretion from pancreatic beta cells.
实验室实验的优点和局限性
One advantage of using MRS 2179 in scientific research is its high selectivity for the P2Y1 receptor. This means that it can be used to specifically investigate the role of this receptor in various physiological and pathological processes. Another advantage is its potency, which allows for the use of lower concentrations of the compound in experiments. However, one limitation of using MRS 2179 is its relatively short half-life, which means that it may need to be administered repeatedly in some experiments.
未来方向
There are several potential future directions for research on MRS 2179 and the P2Y1 receptor. One area of interest is the role of the P2Y1 receptor in cancer progression and metastasis. Another area of interest is the development of more potent and selective antagonists of the P2Y1 receptor, which could have potential therapeutic applications in various diseases. Finally, there is a need for further investigation into the physiological and pathological roles of the P2Y1 receptor in various organ systems and disease states.
合成方法
MRS 2179 can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2-chloro-4-nitrobenzenesulfonamide with 1-methylimidazole to form the corresponding N-methylimidazolylsulfonamide intermediate. This intermediate is then reduced using palladium on carbon to yield the desired product, MRS 2179.
科学研究应用
MRS 2179 has been extensively used in scientific research to investigate the role of the P2Y1 receptor in various physiological and pathological processes. For example, MRS 2179 has been used to study the role of the P2Y1 receptor in platelet aggregation and thrombosis, as well as in vascular smooth muscle contraction and relaxation. MRS 2179 has also been used to investigate the role of the P2Y1 receptor in bone formation and resorption, as well as in the regulation of insulin secretion.
属性
IUPAC Name |
4-(1-methylimidazol-4-yl)sulfonyl-2,3-dihydro-1,4-benzothiazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-14-8-12(13-9-14)19(16,17)15-6-7-18-11-5-3-2-4-10(11)15/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKGKNXTTVLCPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-chloro-5-cyclopropyl-1H-pyrazol-3-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone](/img/structure/B7583025.png)
![(2-ethyl-1H-imidazol-5-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone](/img/structure/B7583035.png)
![2-(3-methylpiperidin-1-yl)sulfonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B7583038.png)
![(2-Fluorophenyl)-[4-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]methanone](/img/structure/B7583041.png)

![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)methanone](/img/structure/B7583054.png)
![3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carbonyl)-6-methyl-1H-pyridin-2-one](/img/structure/B7583062.png)
![5-Acetyl-1-[(5-chlorothiophen-2-yl)methyl]-3-methylpyrimidine-2,4-dione](/img/structure/B7583065.png)



![6-Bicyclo[3.1.0]hexanyl-(2,2-dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)methanone](/img/structure/B7583096.png)

![N-(3-methylcyclobutyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B7583141.png)